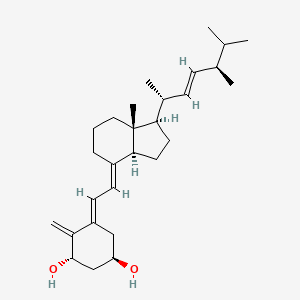
Lidocaine-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .
Molecular Structure Analysis
Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Scientific Research Applications
Local Anesthetic
Lidocaine Hydrochloride is widely recognized as a local anesthetic . It’s used in various medical procedures to treat and prevent pain . It’s also used in clinics as an antiarrhythmic drug .
Chronic Pain Management
Lidocaine Hydrochloride has been used in the management of chronic pain . It’s versatility, including its application in anesthesia and chronic pain, makes it a valuable tool in personalized medicine .
Cardiovascular Diseases
Lidocaine Hydrochloride is also used to treat ventricular arrhythmias, specifically ventricular tachycardia and ventricular fibrillation .
Topical Applications
Lidocaine Hydrochloride is used as a vasoconstrictor in topical applications . This means it can be used to reduce bleeding in minor surgical procedures.
Intradermal Delivery
Lidocaine Hydrochloride is one of the most widely used local anesthetic therapeutic agents . It has high solubility with poor permeability, making it suitable for intradermal delivery .
Pharmaceutical Research
Lidocaine Hydrochloride is used in pharmaceutical research to develop new pharmaceutical solid forms . It’s also used in the synthesis of new crystal forms of lidocaine .
Safety And Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Lidocaine-d10 Hydrochloride can be achieved through the N-alkylation of 2,6-dimethylaniline with 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10, followed by conversion of the resulting intermediate to Lidocaine-d10 base and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylaniline", "2-chloro-N-(2,6-dimethylphenyl)acetamide-d10", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline in ethyl acetate and add 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10 and sodium hydroxide. Heat the mixture to reflux and stir for several hours to allow for N-alkylation to occur.", "Step 2: Cool the reaction mixture and extract the organic layer with water. The aqueous layer is then acidified with hydrochloric acid to obtain the Lidocaine-d10 base.", "Step 3: Extract the Lidocaine-d10 base with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the Lidocaine-d10 base in hydrochloric acid and stir for several hours to form the Lidocaine-d10 Hydrochloride salt.", "Step 5: Filter the resulting precipitate and wash with cold water to obtain the pure Lidocaine-d10 Hydrochloride." ] } | |
CAS RN |
1189959-13-4 |
Product Name |
Lidocaine-d10 Hydrochloride |
Molecular Formula |
C14H13ClN2OD10 |
Molecular Weight |
280.86 |
Appearance |
White to Off-White Solid |
melting_point |
113-120°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
73-78-9 (unlabelled) |
synonyms |
2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |
tag |
Lidocaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)







